N-[4-({[3-(3,5-dimethyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide -

N-[4-({[3-(3,5-dimethyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide

Catalog Number: EVT-4994944
CAS Number:
Molecular Formula: C18H29N3O3S
Molecular Weight: 367.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide

Compound Description: This aminopyrazole compound, also referred to as analog 24 in the referenced study, is a selective inhibitor of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines []. It demonstrates concentration-dependent reduction of Mcl-1 levels in cancer cells. Studies utilizing RNA interference and CRISPR technology showed that simultaneous elimination of Bcl-xL and Mcl-1 resulted in apoptosis. Furthermore, combining analog 24 with a Bcl-2 inhibitor resulted in synergistic induction of apoptosis in pancreatic cancer cell lines. When analog 24 was used in conjunction with navitoclax (4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide), a Bcl-2/Bcl-xL/Bcl-w inhibitor, synergistic inhibition of cell growth and induction of apoptosis were observed in pancreatic cancer cell lines [].

5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (PD 71627)

Compound Description: This aminopyrazole compound, designated as PD 71627, has been shown to induce mammary adenocarcinomas in male rats after 13 weeks of treatment []. It exhibits potent mutagenic activity in Salmonella typhimurium strains TA98 and TA100 in the presence of Aroclor 1254-induced rat liver S9. Specifically, it showed the highest activity in TA100 (11,800 rev/µmol), indicating potential DNA-damaging effects [].

N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2-([3-(2-methyl-1-piperidinyl)propyl]amino)acetamide (Z)-2-butanedioate (1:2) (PD 108298)

Compound Description: This compound, referred to as PD 108298, is an amide derivative of PD 71627. Like PD 71627, it has been shown to induce mammary adenocarcinomas in male rats following 13 weeks of treatment []. Although it exhibited mutagenic activity in Salmonella typhimurium strains TA98 and TA100 with Aroclor 1254-induced rat liver S9, its activity was significantly lower than that of PD 71627, inducing 670 rev/µmol in TA100 [].

2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide hydrochloride (PD 109394)

Compound Description: PD 109394, another amide derivative of PD 71627, is also linked to the development of mammary adenocarcinomas in male rats after 13 weeks of treatment []. While it demonstrated mutagenic activity in TA98 and TA100 with Aroclor 1254-induced rat liver S9, it was the least potent mutagen among the tested aminopyrazoles, inducing 230 rev/µmol in TA100 [].

N-(4-[2-fluorobenzoyl]-1,3-dimethyl-1H-pyrazol-5-yl)-2-([3-(2-methyl-1-piperidinyl)propyl]amino)-acetamide(Z)-2-butenedioate (1:2) (FP-1)

Compound Description: This compound, designated FP-1, is another derivative related to the previously mentioned aminopyrazoles []. It is structurally similar to PD 108298, with the primary difference being the butanedioate counterion instead of hydrochloride. In toxicological studies, FP-1 induced mammary gland neoplasia in male rats within a short span of 13 weeks []. Interestingly, coadministration of the FP nucleus (benzoylpyrazolylacetamide) with the side chain of FP-1 (containing the 3-(dimethylpiperidinyl)propyl group) also led to the development of clinically detectable, gross subcutaneous mammary nodules, suggesting a crucial role of both the nucleus and side chain in the tumorigenic effect [].

Compound Description: This compound, FP-2, is a close analog of FP-1, where the primary difference lies in the substitution of the diethyl glycine group for the acetamide(Z)-2-butenedioate moiety []. Similar to FP-1, administration of FP-2 to male rats resulted in the development of mammary gland neoplasms within 13 weeks []. This suggests that the diethyl glycine modification does not significantly alter the tumorigenic potential of the core structure.

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: This compound is a key intermediate in the synthesis of a series of 2-[amino]-N-(un/substituted)phenylacetamides []. It is formed by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride in a basic aqueous medium [].

Compound Description: This series of compounds represents a library of derivatives synthesized from 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide []. These compounds, designated as 7a-l, were evaluated for their antibacterial, antifungal, and hemolytic activities. Compound 7l, 2-[amino]-N-(3,5-dimethylphenyl)acetamide, demonstrated promising antimicrobial potential with low hemolytic activity [].

Relevance: The 2-[amino]-N-(un/substituted)phenylacetamides share the (arylsulfonyl)(aryl)amino]acetamide core structure with N-[4-({[3-(3,5-dimethyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide. This structural similarity highlights the importance of this core in potential biological activity. The variation in the substituted phenyl group attached to the acetamide moiety allows for the study of structure-activity relationships and identification of promising candidates with desired antimicrobial properties. This strategy can be valuable in drug discovery for optimizing the efficacy and safety profiles of new therapeutic agents.

Properties

Product Name

N-[4-({[3-(3,5-dimethyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide

IUPAC Name

N-[4-[3-(3,5-dimethylpiperidin-1-yl)propylsulfamoyl]phenyl]acetamide

Molecular Formula

C18H29N3O3S

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C18H29N3O3S/c1-14-11-15(2)13-21(12-14)10-4-9-19-25(23,24)18-7-5-17(6-8-18)20-16(3)22/h5-8,14-15,19H,4,9-13H2,1-3H3,(H,20,22)

InChI Key

AQXBSBPDLDTENV-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C

Canonical SMILES

CC1CC(CN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.